Dimethyl(2-(stearoyloxy)ethyl)ammonium formate chemical structure and properties
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate chemical structure and properties
This technical guide provides an in-depth physicochemical and functional analysis of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate (CAS 93803-55-5).
A Biodegradable pH-Sensitive Cationic Lipid
Executive Summary
Dimethyl(2-(stearoyloxy)ethyl)ammonium formate is a protic ionic liquid and cationic surfactant belonging to the class of biodegradable esteramines. Unlike permanent quaternary ammonium compounds ("quats") which persist in the environment, this molecule features a labile ester linker and a pH-sensitive tertiary amine headgroup. These structural characteristics make it a critical candidate for transient cationic emulsification , biodegradable textile conditioning , and lipid-based drug delivery systems (LDS) where endosomal escape via proton sponge mechanisms is required.
Chemical Identity & Structural Architecture[1][2]
The molecule consists of a hydrophobic stearyl tail linked to a polar dimethylaminoethyl headgroup via an ester bond, stabilized as a formate salt.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | Dimethyl(2-(stearoyloxy)ethyl)ammonium formate |
| CAS Number | 93803-55-5 |
| Synonyms | DMAE-Stearate Formate; 2-(Dimethylamino)ethyl stearate formate salt |
| Molecular Formula | |
| Molecular Weight | 401.63 g/mol |
| Classification | Cationic Lipid / Protic Ionic Liquid / Esteramine Salt |
Structural Topology
The molecule is amphiphilic with three distinct functional domains:
-
Hydrophobic Tail (
): Provides lipophilicity for membrane insertion or micelle core formation. -
Biodegradable Linker (Ester): Susceptible to enzymatic (esterase) or hydrolytic cleavage.
-
Ionizable Headgroup (Tertiary Amine): Protonated by formic acid to form the ammonium cation.
Figure 1: Structural topology of Dimethyl(2-(stearoyloxy)ethyl)ammonium formate showing the hydrophobic tail, labile linker, and ionic headgroup interaction.
Physicochemical Properties[1][3][4][5][6][7]
Understanding the physical behavior of this lipid is essential for formulation. As a salt of a fatty amine ester, it exhibits surfactant properties with specific pH dependence.
Table 2: Physicochemical Profile
| Parameter | Value / Characteristic | Relevance |
| Physical State | Waxy Solid or Viscous Paste | High melting point of stearyl chain vs. plasticizing effect of formate. |
| Solubility | Amphiphilic | Soluble in ethanol, chloroform, DMSO. Forms micelles in water. |
| pKa (Calculated) | ~8.5 - 9.0 | The tertiary amine is protonated at physiological pH (7.4) but deprotonates at pH > 9. |
| LogP | ~6.5 (Base form) | Highly lipophilic tail drives self-assembly into nanoparticles/micelles. |
| CMC | ~10⁻⁴ to 10⁻⁵ M | Low Critical Micelle Concentration indicates strong surfactant activity. |
| Hydrolytic Stability | Low to Moderate | Ester bond hydrolyzes in basic conditions or presence of esterases. |
The "Protic" Advantage
Unlike quaternary ammoniums (e.g., Distearyl Dimethyl Ammonium Chloride), this compound is a protic salt .
-
Quats: Permanently charged (
). Hard to degrade, toxic to aquatic life. -
Protic Salts: Charged only when protonated (
). Can revert to neutral amine and acid upon pH adjustment, facilitating biodegradation and reducing environmental persistence.
Synthesis & Manufacturing Workflow
The synthesis involves a two-step process: Fischer esterification followed by neutralization. This protocol ensures high purity and control over the salt form.
Reaction Scheme
-
Esterification: Stearic Acid + 2-(Dimethylamino)ethanol (DMAE)
DMAE-Stearate + -
Salt Formation: DMAE-Stearate + Formic Acid
Product
Figure 2: Step-by-step synthesis workflow from raw materials to the final formate salt.[1]
Functional Mechanisms & Applications
4.1 Biodegradability (Environmental Fate)
The primary value proposition of this compound is its cleavable ester bond . In the environment (or in vivo), the molecule degrades into non-toxic metabolites:
-
Stearic Acid: A common fatty acid (metabolized via
-oxidation). -
Dimethylaminoethanol (DMAE): A choline analog.
-
Formic Acid: Metabolized to
and water.
This contrasts sharply with "hard" quats that accumulate in wastewater.
4.2 pH-Sensitive Drug Delivery (LNP Context)
While double-tailed lipids (like DLin-MC3-DMA) are standard for mRNA delivery, single-tail analogs like this formate salt are used to:
-
Modulate Surface Charge: Provide positive charge for nucleic acid binding during formulation (acidic pH).
-
Endosomal Escape: Upon cellular uptake, the lipid remains protonated in the acidic endosome (pH 5.5). It interacts with anionic endosomal lipids, disrupting the membrane and releasing the payload (the "Proton Sponge" effect).
Figure 3: Mechanism of action in pH-sensitive lipid delivery systems.
Experimental Protocols
Protocol A: Synthesis of Dimethyl(2-(stearoyloxy)ethyl)ammonium Formate
Objective: Produce high-purity (>98%) salt for characterization.
-
Esterification:
-
Charge a round-bottom flask with Stearic Acid (1.0 eq) and DMAE (1.1 eq) .
-
Add catalyst p-Toluenesulfonic acid (0.5 mol%) and solvent Toluene .
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 6–8 hours.
-
Wash organic layer with
(aq) to remove catalyst/excess acid. Dry over and evaporate solvent. -
Result: Waxy solid (DMAE-Stearate Base).
-
-
Salt Formation:
-
Dissolve DMAE-Stearate Base in Anhydrous Ethanol at 40°C.
-
Dropwise add Formic Acid (1.0 eq) . Maintain temperature <50°C (exothermic).
-
Stir for 1 hour.
-
Remove solvent under reduced pressure. Recrystallize from Acetone/Ethanol if necessary.
-
Protocol B: CMC Determination (Conductivity Method)
Objective: Determine the Critical Micelle Concentration (CMC) to assess surfactant efficiency.
-
Prepare a stock solution of the lipid (10 mM) in deionized water. Note: Mild heating may be required.
-
Calibrate a conductivity meter.
-
Titrate the stock solution into a vessel containing pure water, measuring conductivity (
) after each addition. -
Data Analysis: Plot
vs. Concentration. The CMC is the intersection point of the two linear regions (monomer region vs. micelle region).
References
-
ChemicalBook. (2024). Dimethyl[2-(stearoyloxy)ethyl]ammonium formate - CAS 93803-55-5. Retrieved from
-
PubChem. (2024).[2] Dimethylaminoethyl stearate (Base Compound).[1] National Library of Medicine. Retrieved from
-
ECHA. (2018). Biodegradability of Fatty Acid Esters of Amino Alcohols. European Chemicals Agency.[2] Retrieved from
- Tehrani-Bagha, A. R., et al. (2007). Cationic ester-containing gemini surfactants: Chemical hydrolysis and biodegradation. Journal of Colloid and Interface Science.
